Marbofloxacin Impurity D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

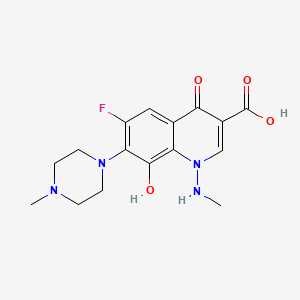

Marbofloxacin Impurity D, also known as 6-Fluoro-8-hydroxy-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is an impurity of Marbofloxacin . Marbofloxacin is a synthetic, broad-spectrum bactericidal agent used in veterinary medicine .

Molecular Structure Analysis

The molecular formula of this compound is C16H19FN4O4, and its molecular weight is 350.3 . The InChI representation is InChI=1S/C16H18F2N4O3/c1-19-22-8-10 (16 (24)25)15 (23)9-7-11 (17)14 (12 (18)13 (9)22)21-5-3-20 (2)4-6-21/h7-8,19H,3-6H2,1-2H3, (H,24,25) .Physical And Chemical Properties Analysis

This compound is a pale yellow, crystalline powder . More specific physical and chemical properties are not provided in the search results.科学的研究の応用

Analytical Methods and Impurity Profiling

Analytical Methods in Antioxidant Activity Studies The study of antioxidants and their implications in various fields has led to the development of numerous tests for determining antioxidant activity, essential in understanding the effects and presence of impurities like Marbofloxacin Impurity D. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, and the Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) test are based on chemical reactions monitored through spectrophotometry. These methods, along with complementary electrochemical (bio)sensor-based methods, have been successfully applied in analyzing antioxidants and determining the antioxidant capacity of complex samples, shedding light on the operating mechanisms and kinetics of processes involving antioxidants like this compound (Munteanu & Apetrei, 2021).

Impurity Profiling and Analytical Challenges in Pharmaceuticals The paper discusses the evolution of analytical methodologies, from early studies to the development of sophisticated techniques, for the trace determination of sulfonate esters, a class of potential genotoxic impurities (PGIs) in new active pharmaceutical ingredients (APIs), including this compound. This evolution reflects the significant challenges in developing robust analytical methods capable of trace determinations, the transfer of methodologies from R&D to QC labs, and the cost implications of inappropriate limits for genotox impurities. This comprehensive analysis informs the debate around the control of genotoxic impurities, emphasizing that safety and risk/benefit considerations should drive the control of genotoxic impurities, rather than the capabilities of state-of-the-art analytical and process chemistry (Elder, Teasdale, & Lipczynski, 2008).

Environmental Impact and Risk Assessment

Fate and Impact of Pharmaceuticals in the Environment This review critically evaluates the fate and behavior of bulk organic matter and pharmaceutically active compounds, including this compound, during Managed Aquifer Recharge (MAR) processes such as bank filtration and artificial recharge. The study highlights the differential behavior and removal efficiencies of various pharmaceuticals during these processes, with specific attention to their environmental fate, removal mechanisms, and implications for water treatment and ecological risk assessment. This knowledge is crucial for understanding the environmental impact of pharmaceutical impurities and for determining pre- and post-treatment requirements in water treatment processes (Maeng, Sharma, Lekkerkerker-Teunissen, & Amy, 2011).

作用機序

Target of Action

Marbofloxacin Impurity D, also known as Desmethyleneseco-BenzoxadiazineMarbofloxacin, is a derivative of Marbofloxacin . Marbofloxacin is a third-generation fluoroquinolone antibiotic . The primary targets of Marbofloxacin are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound, similar to Marbofloxacin, is believed to act by inhibiting the bacterial DNA gyrase, thereby impairing DNA replication and transcription . This results in rapid bactericidal activity .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes . This disruption leads to the cessation of bacterial growth and eventually results in bacterial cell death

Pharmacokinetics

The pharmacokinetics of Marbofloxacin have been studied in animals . It has been found that Marbofloxacin exhibits linear kinetics over a dose range from 1.25 to 10 mg/kg of body weight . The protein binding in the plasma of neutropenic infected mice was found to be 29.77% . .

Result of Action

The inhibition of bacterial DNA gyrase and topoisomerase IV by Marbofloxacin leads to the disruption of bacterial DNA processes, resulting in rapid bactericidal activity . As a derivative of Marbofloxacin, this compound is expected to have a similar bactericidal effect, although specific studies on this compound are lacking.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Marbofloxacin. For instance, it is known to be harmful to aquatic life with long-lasting effects . Therefore, it is advised to avoid its release to the environment . .

特性

IUPAC Name |

6-fluoro-8-hydroxy-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O4/c1-18-21-8-10(16(24)25)14(22)9-7-11(17)13(15(23)12(9)21)20-5-3-19(2)4-6-20/h7-8,18,23H,3-6H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMYGCZMOFJQET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C=C(C(=O)C2=CC(=C(C(=C21)O)N3CCN(CC3)C)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)